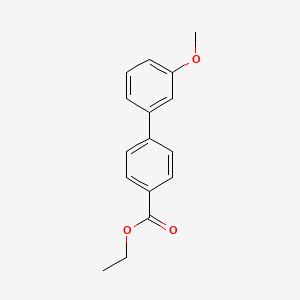

Ethyl 4-(3-methoxyphenyl)benzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-(3-methoxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-3-19-16(17)13-9-7-12(8-10-13)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXRLOGPAMRGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720237 | |

| Record name | Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155061-61-3 | |

| Record name | Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of Ethyl 4-(3-methoxyphenyl)benzoate

The construction of the core biaryl structure of Ethyl 4-(3-methoxyphenyl)benzoate can be achieved through several strategic pathways. These methods are designed to maximize efficiency, yield, and molecular complexity in a controlled manner.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a final product that incorporates substantial portions of all starting materials. nih.govnih.gov This approach is lauded for its high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. ijfans.org

While a specific, documented MCR for the direct synthesis of Ethyl 4-(3-methoxyphenyl)benzoate is not prevalent in the literature, a hypothetical pathway can be designed based on established MCR principles. Such a reaction could potentially involve the convergence of a boronic acid derivative, an aryl halide, and a third component that facilitates the esterification in a single pot, thereby reducing the number of synthetic steps and purification procedures. The advantage of MCRs lies in their ability to construct complex molecules from simple precursors in a time- and resource-efficient manner. nih.gov

Cross-Coupling Reaction Methodologies

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organohalide.

For the synthesis of Ethyl 4-(3-methoxyphenyl)benzoate, two primary Suzuki-Miyaura strategies are feasible:

Strategy A: Coupling of ethyl 4-bromobenzoate (B14158574) with 3-methoxyphenylboronic acid.

Strategy B: Coupling of 4-ethoxycarbonylphenylboronic acid with 3-bromoanisole.

Both routes require a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base (e.g., Na₂CO₃, K₂CO₃) in a suitable solvent system. These reactions are known for their high functional group tolerance and generally provide good to excellent yields of the desired biaryl product. The development of advanced palladium catalysts and ligands continues to improve the efficiency and scope of these transformations. yale.eduresearchgate.net

| Cross-Coupling Method | Reactant 1 | Reactant 2 | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ethyl 4-bromobenzoate | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | High functional group tolerance; mild reaction conditions. |

| Negishi Coupling | Ethyl 4-bromobenzoate | (3-Methoxyphenyl)zinc chloride | Pd(dppf)Cl₂ | High reactivity of organozinc reagent. |

| Stille Coupling | Ethyl 4-iodobenzoate | (3-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. |

Esterification and Etherification Protocols

A more traditional, stepwise approach to the synthesis involves the separate formation of the biaryl carboxylic acid followed by esterification.

Formation of the Biaryl Carboxylic Acid: The precursor, 4-(3-methoxyphenyl)benzoic acid, is typically synthesized via the cross-coupling methods described previously (e.g., Suzuki coupling of 4-bromobenzoic acid and 3-methoxyphenylboronic acid).

Esterification: The final step is the conversion of the carboxylic acid to the ethyl ester. The most common method is the Fischer-Speier esterification. quora.com This involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol is used. libretexts.orgyoutube.com

An alternative route involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. Reacting 4-(3-methoxyphenyl)benzoyl chloride with ethanol provides a rapid and irreversible pathway to the ester, often proceeding at room temperature without the need for a strong acid catalyst. libretexts.org

| Esterification Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | 4-(3-methoxyphenyl)benzoic acid, Ethanol | Acid catalyst (e.g., H₂SO₄), heat | Inexpensive reagents, simple procedure. quora.com | Reversible reaction, may require excess alcohol or water removal. youtube.com |

| Acyl Chloride Method | 4-(3-methoxyphenyl)benzoyl chloride, Ethanol | Room temperature, often with a weak base | Fast, irreversible, high yield. libretexts.org | Requires an extra step to prepare the acyl chloride. |

Green Chemistry Principles in the Synthesis of the Compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govjddhs.com The application of these principles to the synthesis of Ethyl 4-(3-methoxyphenyl)benzoate can lead to more sustainable and environmentally benign methodologies.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. Unlike conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture by directly interacting with polar molecules. rasayanjournal.co.inpnrjournal.com This technology offers several advantages, including dramatically reduced reaction times, increased product yields, and often, cleaner reactions with fewer side products. rasayanjournal.co.in

Esterification reactions, in particular, have been shown to benefit significantly from microwave heating. The synthesis of simple esters like ethyl benzoate (B1203000) has been achieved in minutes with high yields using a catalyst under microwave irradiation, compared to hours required for conventional refluxing. cibtech.org Applying this technique to the Fischer esterification of 4-(3-methoxyphenyl)benzoic acid could similarly enhance the efficiency of the synthesis.

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Energy Efficiency | Lower | Higher rasayanjournal.co.in |

| Heating Mechanism | Conduction and convection (surface heating) | Direct dielectric heating (volumetric) pnrjournal.com |

| Product Yield | Variable | Often improved |

Utilization of Aqueous Media and Solvent-Free Methodologies

A primary goal of green chemistry is to minimize the use of volatile and toxic organic solvents. jddhs.com

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. While the low solubility of many organic reactants can be a challenge, techniques such as the use of phase-transfer catalysts can facilitate reactions in aqueous environments. uniroma1.it For biaryl synthesis, certain cross-coupling reactions have been successfully adapted to proceed in water, significantly reducing the environmental impact of the process.

Solvent-Free Methodologies: An even more effective approach is to conduct reactions without any solvent. jddhs.com Solvent-free reactions, or "neat" reactions, can be performed by grinding solid reactants together or by simply heating a mixture of liquid reactants. chemijournal.com These methods minimize waste, eliminate the cost and hazards of solvents, and can simplify product purification. webassign.net A solvent-free Wittig reaction, for example, demonstrates the viability of this approach. webassign.net The esterification step in the synthesis of Ethyl 4-(3-methoxyphenyl)benzoate could potentially be adapted to a solvent-free condition, where the liquid ethanol acts as both reactant and reaction medium, especially when combined with microwave assistance. ijfans.org

Derivatization and Structural Modification Strategies of the Compound and its Analogues

The structural framework of Ethyl 4-(3-methoxyphenyl)benzoate offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into functional group interconversions, aromatic substitutions, and the rational design of hybrid compounds.

Functional Group Interconversions and Aromatic Substitutions

The chemical reactivity of Ethyl 4-(3-methoxyphenyl)benzoate is dictated by the electronic properties of its two aromatic rings and the ester functionality. The two phenyl rings are not electronically equivalent. The ring bearing the methoxy (B1213986) group is electron-rich and thus activated towards electrophilic aromatic substitution (EAS), while the ring bearing the ethyl ester group is electron-deficient and deactivated towards such reactions.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution reactions are a cornerstone of aromatic chemistry, allowing for the introduction of a wide array of functional groups onto the aromatic core. wikipedia.org In the case of Ethyl 4-(3-methoxyphenyl)benzoate, the methoxy group (-OCH₃) on one ring is a strong activating group and an ortho, para-director. This means that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. Conversely, the ester group (-COOEt) on the other ring is a deactivating group and a meta-director.

Common EAS reactions include:

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. For Ethyl 4-(3-methoxyphenyl)benzoate, nitration is expected to occur on the activated ring at the positions ortho and para to the methoxy group. A similar reaction on methyl benzoate results in the formation of methyl 3-nitrobenzoate, illustrating the meta-directing effect of the ester group on a deactivated ring. wakelet.com

Halogenation: The introduction of halogen atoms (e.g., -Br, -Cl) can be accomplished using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). As with nitration, the substitution will be directed to the activated ring.

Friedel-Crafts Reactions: These reactions allow for the introduction of alkyl (alkylation) or acyl (acylation) groups. wikipedia.orgmiracosta.edu

Alkylation: This reaction involves an alkyl halide and a Lewis acid catalyst. A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group is also activating. miracosta.edu

Acylation: This reaction utilizes an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The resulting ketone is a deactivating group, which prevents further acylation of the same ring. oregonstate.edu For Ethyl 4-(3-methoxyphenyl)benzoate, acylation would occur on the methoxy-substituted ring.

The regioselectivity of these reactions on the activated ring is a key consideration. The ortho positions are sterically more hindered than the para position, which can influence the product distribution.

Rational Design and Synthesis of Hybrid Compounds and Advanced Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. nih.gov This approach can lead to compounds with improved affinity, better efficacy, and a reduced likelihood of developing drug resistance. nih.gov The biphenyl (B1667301) scaffold of Ethyl 4-(3-methoxyphenyl)benzoate is an excellent starting point for the design of such hybrid molecules.

The rational design process often begins with identifying pharmacophoric elements from different known bioactive molecules. These are then strategically linked, often using the biphenyl core of a molecule like Ethyl 4-(3-methoxyphenyl)benzoate as a central scaffold. For instance, a chalcone-salicylate hybrid has been synthesized using a linker-based approach to combine the two bioactive moieties. mdpi.com Similarly, benzimidazole (B57391) derivatives, known for their diverse biological activities, have been synthesized from substituted ethyl benzoate precursors. mdpi.com

In a study focused on nonlinear optical (NLO) properties, derivatives of an analogue, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, were synthesized by substituting the methoxy group with stronger electron-donating groups to enhance the molecule's NLO response. researchgate.net This highlights how rational modifications to the core structure can tune the molecule's physical and chemical properties for specific applications.

The synthesis of these complex hybrid molecules often involves multi-step reaction sequences. For example, a phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide hybrid was synthesized in a multi-step process starting from the esterification of the corresponding carboxylic acid, followed by reaction with hydrazine, cyclization to form the oxadiazole ring, and finally coupling with an N-phenyl-2-chloroacetamide derivative.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of Ethyl 4-(3-methoxyphenyl)benzoate and its derivatives is crucial for their application in further research and development. Optimization of reaction conditions plays a pivotal role in maximizing product yield, minimizing side reactions, and ensuring the scalability of the synthesis.

A common method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. The optimization of this reaction is a multi-parameter problem, with key variables including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.

Key Parameters for Optimization in Suzuki-Miyaura Coupling:

| Parameter | Options | Effect on Reaction |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | The choice of catalyst and its oxidation state can significantly impact catalytic activity and reaction efficiency. |

| Ligand | Phosphine-based (e.g., PPh₃, PCy₃), N-heterocyclic carbenes (NHCs) | Ligands stabilize the palladium center and influence the rates of oxidative addition and reductive elimination. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid and facilitate the transmetalation step. Its strength and solubility are important. |

| Solvent | Toluene, Dioxane, DMF, Ethanol/Water mixtures | The solvent system affects the solubility of reactants and the stability of the catalytic species. |

| Temperature | Room temperature to reflux | Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition and side product formation. |

For instance, in the synthesis of a benzimidazole derivative from ethyl 4-chloro-3-nitrobenzoate, the reaction was carried out at 90 °C for 3 hours in DMSO. mdpi.com In another example, the synthesis of a chalcone-salicylate hybrid was performed under reflux conditions at 80-85 °C for 27 hours in acetonitrile (B52724) with potassium carbonate as the base. mdpi.com

The work-up procedure is also critical for isolating the pure product in high yield. A typical work-up might involve quenching the reaction mixture, extracting the product into an organic solvent, washing with water or brine, drying the organic layer, and finally purifying the crude product by techniques such as column chromatography or recrystallization.

High Resolution Spectroscopic and Structural Elucidation Studies

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule such as Ethyl 4-(3-methoxyphenyl)benzoate, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments provides unambiguous evidence of its constitution by mapping the connectivity of atoms.

Comprehensive Analysis via 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for Ethyl 4-(3-methoxyphenyl)benzoate are not available in the reviewed scientific literature, a standard analytical protocol would involve several key 2D NMR experiments to confirm its structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. It would be expected to show correlations between adjacent protons on both the benzoate (B1203000) and the methoxyphenyl rings, as well as within the ethyl ester group (i.e., between the methylene (B1212753) and methyl protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It would definitively assign the carbon signals for each protonated carbon in the aromatic rings and the ethyl group.

A detailed analysis of these spectra would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern and the connectivity of the functional groups.

Confirmation of Molecular Formulae by High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition and molecular formula.

For Ethyl 4-(3-methoxyphenyl)benzoate, the molecular formula is C₁₆H₁₆O₃. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would be performed. A measured mass that matches the theoretical mass to within a very small tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula. Specific experimental HRMS data for this compound are not currently available in published literature.

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₃ |

| Theoretical Exact Mass | 256.1099 g/mol |

| Experimental HRMS Data | Not available in cited literature |

Crystal Structure Determination via X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

To perform this analysis, a suitable single crystal of Ethyl 4-(3-methoxyphenyl)benzoate would need to be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map and solve the crystal structure. This would confirm the connectivity of the atoms and reveal important conformational details, such as the dihedral angle between the two phenyl rings. A comprehensive search of scientific databases indicates that the crystal structure for Ethyl 4-(3-methoxyphenyl)benzoate has not been determined or reported to date. researchgate.netresearchgate.net

Elucidation of Functional Groups and Molecular Vibrations using Fourier-Transform Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of Ethyl 4-(3-methoxyphenyl)benzoate is expected to display characteristic absorption bands corresponding to its key functional groups. While a specific spectrum for this compound is not published, the expected vibrational frequencies can be predicted based on known data for similar structures. rsc.org

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |

| C=O (Ester) | ~1720 | Stretching |

| C-O (Ester & Ether) | ~1270 and ~1100 | Stretching |

| Aromatic C=C | ~1600 and ~1480 | Stretching |

| Aromatic C-H | ~3050 | Stretching |

| Aliphatic C-H | ~2980 | Stretching |

Electronic Transitions and Chromophoric Analysis by UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The biphenyl (B1667301) system in Ethyl 4-(3-methoxyphenyl)benzoate constitutes a significant chromophore.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would show one or more absorption maxima (λ_max). These absorptions are due to π → π* transitions within the conjugated aromatic system. The exact position and intensity of these bands are sensitive to the substitution pattern and the planarity of the biphenyl rings. Although specific experimental UV-Vis data for Ethyl 4-(3-methoxyphenyl)benzoate is not found in the surveyed literature, related compounds are known to absorb in the UV region. google.comthegoodscentscompany.com

Computational and Theoretical Investigations of the Compound

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) has been employed as a powerful tool to understand the electronic properties and reactivity of Ethyl 4-(3-methoxyphenyl)benzoate. These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity and kinetic stability of a molecule. royalsocietypublishing.org The energy difference between HOMO and LUMO, known as the energy gap (Egap), is a key parameter in determining molecular polarizability and reactivity. royalsocietypublishing.org A smaller energy gap suggests higher polarizability and greater chemical reactivity. royalsocietypublishing.org

For a related compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), the energy gap was found to be a significant indicator of its properties. rsc.org Complexation of EMAB with metal ions like Rhodium was shown to significantly reduce the energy gap from 2.904 eV to 0.56 eV, indicating increased reactivity and potential for charge transfer. rsc.org In another study, the calculated HOMO-LUMO gap for a similar Schiff base was 4.105 eV using DFT at the B3LYP level of theory. researchgate.net

The distribution of HOMO and LUMO provides insights into the electron-donating and electron-accepting capabilities of different parts of the molecule. In many organic molecules, the HOMO is often localized on the electron-donating groups, while the LUMO is centered on the electron-accepting moieties. This separation of frontier orbitals is indicative of intramolecular charge transfer (ICT) upon electronic excitation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. semanticscholar.org The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). semanticscholar.org

In a study of related benzimidazole (B57391) derivatives, MEP analysis revealed that the regions around oxygen atoms exhibited the most negative potential, making them likely sites for electrophilic attack. semanticscholar.org Conversely, the regions around hydrogen atoms showed positive potential, indicating them as probable sites for nucleophilic attack. This information is critical for understanding intermolecular interactions and predicting the reactivity of the molecule. For a series of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea derivatives, the negative charge was primarily located on the oxygen atom of the urea (B33335) group, identifying it as the reactive site for electrophiles, while the positive region was found over the hydrogen atoms of the biphenyl (B1667301) group, marking them as sites for nucleophilic attack. acs.org

Natural Bond Orbital (NBO) and Density of States (DOS) Analyses

Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular bonding and charge transfer interactions. royalsocietypublishing.org It examines the delocalization of electron density between occupied and unoccupied orbitals, which is a key factor in the stability of a molecule. tandfonline.com The stabilization energy associated with these interactions can be quantified using second-order perturbation theory. acs.org

For a related Schiff base, NBO analysis revealed significant intramolecular charge transfer, contributing to its nonlinear optical properties. royalsocietypublishing.org The interaction between the lone pair of a nitrogen atom and the π* anti-bonding orbital of a C-O bond was identified as a highly stabilizing interaction. researchgate.net

Density of States (DOS) analysis complements FMO analysis by providing a more detailed picture of the molecular orbital energy levels and their contributions from different fragments of the molecule. royalsocietypublishing.org The DOS plot illustrates the number of available electronic states at each energy level. Analysis of the partial density of states (PDOS) can reveal the specific atomic or group contributions to the HOMO and LUMO, further elucidating the nature of electronic transitions and charge transfer within the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties of molecules, including their optical response. researchgate.net This approach allows for the prediction of absorption spectra and other optical phenomena.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. royalsocietypublishing.org Computational methods, particularly TD-DFT, have proven to be effective in screening and designing molecules with significant NLO properties. royalsocietypublishing.org The key parameters that determine a molecule's NLO response are the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net

Molecules with a D-π-A (donor-π bridge-acceptor) structure often exhibit enhanced NLO properties due to efficient intramolecular charge transfer. royalsocietypublishing.org For a related Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), TD-DFT calculations showed that it possesses promising NLO characteristics. royalsocietypublishing.org The study found that substituting the methoxy (B1213986) group with a stronger electron donor, such as a pyrrolyl group, could significantly enhance its NLO response. royalsocietypublishing.org The calculated first hyperpolarizabilities of EMAB and its derivatives were found to be significantly larger than that of the prototypical NLO molecule, para-nitroaniline. royalsocietypublishing.org

Table 1: Calculated NLO Properties of EMAB and its Derivatives

| Molecule | First Hyperpolarizability (βtot) (x 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (x 10⁻³⁶ esu) |

| EMAB | 31.7 - 86.5 | 84.4 - 273 |

| EMAB Derivatives | Significantly larger than EMAB | Significantly larger than EMAB |

Data sourced from a study on EMAB and its derivatives, highlighting the potential for tuning NLO properties through molecular modification. royalsocietypublishing.org

Elucidation of Optoelectronic Properties and Charge Transport Characteristics

TD-DFT calculations are also instrumental in understanding the optoelectronic properties and charge transport characteristics of organic materials, which are vital for their application in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.org

A study on the complexation of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) with various metal ions demonstrated that such modifications can significantly improve its charge transport properties. rsc.org For instance, the platinum complex of EMAB, Pt[EMAB]₂, showed a hole transport rate 44 times greater and an electron transport rate 4 times greater than the parent EMAB molecule. rsc.org

Table 2: Charge Transport Properties of EMAB and its Platinum Complex

| Compound | Hole Transport Rate (kct(h)) (s⁻¹) | Electron Transport Rate (kct(e)) (s⁻¹) | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |

| EMAB | 1.42 x 10¹³ | 1.1 x 10¹³ | 4.11 x 10⁻¹ | 3.43 x 10⁻¹ |

| Pt[EMAB]₂ | 6.15 x 10¹⁴ | 4.6 x 10¹³ | 19.182 | 1.431 |

This table illustrates the significant enhancement in charge transport properties upon complexation, as reported in a theoretical study. rsc.org

Furthermore, the study of HOMO and LUMO energy levels in relation to standard materials like (6,6)-phenyl-C₆₁-butyric acid methyl ester (PCBM) and poly(3-hexylthiophene) (P3HT) can predict the suitability of a material for use in organic solar cells. rsc.org The energy gap of EMAB was found to decrease upon complexation, suggesting improved charge transfer characteristics. rsc.org The open-circuit voltage (Voc), a crucial parameter for solar cell efficiency, was also found to be in a practical range for the studied complexes. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR models are developed by creating a dataset of compounds with known activities and calculating various molecular descriptors for each. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). acs.org For a series of biphenyl derivatives, a QSAR study might reveal that substitutions on one of the phenyl rings significantly influence the compound's interaction with a biological target. acs.org For instance, a study on biphenyl derivatives as inhibitors of a particular enzyme might show that smaller, hydrophilic substituents at the meta or para position of one of the phenyl rings enhance inhibitory activity. tandfonline.com

The following table illustrates the types of descriptors that could be used in a hypothetical QSAR/QSPR study of Ethyl 4-(3-methoxyphenyl)benzoate and its analogs.

| Descriptor Type | Specific Descriptor | Potential Influence on Activity/Property |

| Electronic | Dipole Moment | Affects interactions with polar residues in a binding site. |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and charge transfer capabilities. bohrium.com | |

| Partial Atomic Charges | Determines electrostatic interactions with a target molecule. | |

| Steric/Topological | Molecular Weight | Influences the overall size and fit within a binding pocket. |

| Molecular Surface Area | Affects solubility and interactions with the solvent and target. | |

| Shape Indices | Describes the three-dimensional shape and can be crucial for binding. tandfonline.com | |

| Lipophilic | LogP | Indicates the compound's partitioning between aqueous and lipid phases. acs.org |

A QSPR analysis of benzenoid hydrocarbons, which share aromatic characteristics with the biphenyl core of Ethyl 4-(3-methoxyphenyl)benzoate, has demonstrated strong correlations between topological indices and physicochemical properties such as the gap energy and heat of formation. researchgate.net Similarly, QSPR models for various drugs have successfully predicted properties like molar volume and refractivity based on their molecular structure. frontiersin.org These models are valuable for predicting the properties of new compounds before their synthesis, thereby saving time and resources. frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. acs.orgnih.gov This technique provides detailed information about the conformational flexibility of a molecule and its interactions with a biological target.

For a molecule like Ethyl 4-(3-methoxyphenyl)benzoate, a key conformational feature is the torsion angle between the two phenyl rings. iucr.org MD simulations can explore the potential energy surface associated with the rotation around the bond connecting the two rings, identifying the most stable conformations. mdpi.com Studies on other biphenyl derivatives have shown that the substitution pattern on the rings can significantly influence the preferred dihedral angle, which in turn affects how the molecule fits into a receptor's binding site. iucr.org

The following table outlines typical parameters and outputs from a molecular dynamics simulation that could be applied to Ethyl 4-(3-methoxyphenyl)benzoate.

| Simulation Parameter/Output | Description | Relevance to Ethyl 4-(3-methoxyphenyl)benzoate |

| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the simulated molecular motions. |

| Solvent Model | Explicit or implicit representation of the solvent (e.g., water). | Crucial for accurately simulating behavior in a biological environment. acs.org |

| Simulation Time | The duration of the simulation (e.g., nanoseconds to microseconds). | Longer simulations allow for the observation of larger conformational changes. nih.gov |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the molecule or a ligand-target complex over time. nih.gov |

| Interaction Energy Analysis | Calculation of the energetic contributions of different types of interactions (e.g., van der Waals, electrostatic). | Quantifies the strength of binding between the ligand and its target. |

When studying ligand-target interactions, MD simulations can reveal the dynamic nature of the binding process. For example, a simulation of a biphenyl derivative bound to an enzyme could show which amino acid residues form stable hydrogen bonds or hydrophobic interactions with the ligand. nih.gov It can also highlight the role of water molecules in mediating these interactions. acs.orgresearchgate.net Such detailed insights are invaluable for understanding the mechanism of action and for designing more potent and selective analogs. researchgate.netmdpi.com Quantum dynamics studies on biphenyl-based molecular junctions have also provided a deep understanding of how conformational changes can influence the electronic properties of these systems. aip.org

Reactivity, Reaction Mechanisms, and Degradation Pathways

Stability and Degradation Pathways of the Compound under Varied Conditions

Specific data on the stability and degradation of Ethyl 4-(3-methoxyphenyl)benzoate under various conditions is not available in the current scientific literature.

There are no dedicated studies on the photochemical or thermal degradation of Ethyl 4-(3-methoxyphenyl)benzoate. However, research on the phototransposition kinetics of the closely related compound, 3-methoxyphenyl (B12655295) benzoate (B1203000), indicates that it can undergo photochemical rearrangement. rsc.org This suggests that Ethyl 4-(3-methoxyphenyl)benzoate might also exhibit some degree of photostability or undergo similar photochemical reactions. Information on the thermal degradation of other esters suggests that upon heating, they can emit acrid smoke and irritating fumes, but specific decomposition temperatures and products for Ethyl 4-(3-methoxyphenyl)benzoate are unknown.

No studies on the electrolytic degradation of Ethyl 4-(3-methoxyphenyl)benzoate have been found. Research on the organic electrolysis of β-O-4 lignin (B12514952) model compounds, which contain methoxyphenyl moieties, shows that degradation can occur, leading to various smaller aromatic compounds. royalsocietypublishing.org This suggests that under electrolytic conditions, Ethyl 4-(3-methoxyphenyl)benzoate could potentially be degraded, but the specific pathways and products are undetermined.

Intermolecular Interactions and Self-Assembly Phenomena

There is no published crystal structure for Ethyl 4-(3-methoxyphenyl)benzoate, and therefore, no direct analysis of its intermolecular interactions or self-assembly phenomena is possible. However, analysis of related compounds offers some insights into potential interactions.

Studies on the crystal structures of other benzoate derivatives, such as N-(4-methoxyphenyl)piperazin-1-ium salts with benzoate anions and ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, reveal the presence of hydrogen bonds and C–H···π interactions that stabilize their crystal packing. researchgate.netmdpi.com It is plausible that Ethyl 4-(3-methoxyphenyl)benzoate could also exhibit intermolecular interactions involving its ester and methoxy (B1213986) groups, as well as π-π stacking of the aromatic rings.

Research on the self-assembly of more complex systems, like block copolymers containing poly(4-methoxyphenyl 4-(6-acryloyloxy-hexyloxy)-benzoate), shows the formation of ordered nanostructures in both bulk and solution. While this demonstrates the potential for self-assembly in molecules containing similar structural motifs, it does not provide direct evidence for the self-assembly of Ethyl 4-(3-methoxyphenyl)benzoate itself.

Exploration of Molecular Interactions and Bioactivity Mechanisms

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

No information is publicly available regarding the structure-activity relationship (SAR) of Ethyl 4-(3-methoxyphenyl)benzoate. SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. This involves identifying key structural components, or pharmacophores, and understanding how modifications to the molecule's substituents affect its interactions with biological targets.

Elucidation of Key Pharmacophoric Elements for Biological Target Binding

There are no studies that elucidate the key pharmacophoric elements of Ethyl 4-(3-methoxyphenyl)benzoate. Research on related benzoate (B1203000) and methoxyphenyl structures often identifies the ester and ether oxygens as potential hydrogen bond acceptors and the aromatic rings as sources of hydrophobic and π-π stacking interactions. However, without experimental or computational data specific to Ethyl 4-(3-methoxyphenyl)benzoate, the essential features for its potential biological target binding remain purely speculative.

Impact of Substituent Effects on Molecular Interaction Profiles

The impact of the ethyl ester and the meta-positioned methoxy (B1213986) group on the molecular interaction profile of this specific benzoate scaffold has not been documented. In general chemical principles, the methoxy group acts as an electron-donating group, which can influence the electron density of the phenyl ring and affect electrostatic interactions. mdpi.comnih.gov The ethyl benzoate portion provides a hydrogen bond acceptor and hydrophobic regions. However, without specific studies, the precise effect of these substituents on the interaction profile of the title compound is unknown.

In Vitro Mechanistic Studies of Cellular and Subcellular Effects

No in vitro studies on the cellular or subcellular effects of Ethyl 4-(3-methoxyphenyl)benzoate have been published. Such research is critical for identifying the compound's mechanism of action and its potential therapeutic or research applications.

Identification of Molecular Targets and Binding Affinity Analyses

There is no available data identifying specific molecular targets for Ethyl 4-(3-methoxyphenyl)benzoate, nor are there any binding affinity analyses. Consequently, it is not known which proteins, enzymes, or receptors this compound might interact with.

Application of Molecular Docking for Ligand-Protein Interaction Prediction

While molecular docking is a common computational technique to predict the binding of a ligand to a protein, no such studies have been published for Ethyl 4-(3-methoxyphenyl)benzoate. Docking simulations for structurally similar compounds have been performed to predict interactions with targets like the estrogen receptor or various enzymes, but these results cannot be extrapolated to the specific structure of Ethyl 4-(3-methoxyphenyl)benzoate. mdpi.comnih.gov

Development of the Compound as a Chemical Probe for Advanced Biological Research

The potential of Ethyl 4-(3-methoxyphenyl)benzoate as a chemical probe has not been explored. An effective chemical probe requires well-defined potency, selectivity, and a known mechanism of action, none of which have been established for this compound.

Advanced Applications and Future Research Directions

The Compound as a Versatile Building Block in Organic Synthesis

The biphenyl (B1667301) scaffold is a cornerstone in the synthesis of complex organic molecules due to its inherent structural and electronic properties. Ethyl 4-(3-methoxyphenyl)benzoate, as a functionalized biphenyl derivative, offers multiple avenues for synthetic transformations, positioning it as a valuable precursor for more intricate molecular architectures.

The construction of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems is a focal point of modern organic synthesis, driven by their diverse applications in pharmaceuticals, electronics, and materials. The biphenyl unit within Ethyl 4-(3-methoxyphenyl)benzoate can serve as a foundational element for building such complex frameworks.

Methodologies such as palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, are instrumental in the synthesis of biaryl compounds and can be extended to create larger polycyclic systems. By converting the ester or methoxy (B1213986) group of Ethyl 4-(3-methoxyphenyl)benzoate into a reactive handle, such as a halide or a boronic acid, it can be coupled with other aromatic fragments. For instance, intramolecular cyclization reactions of appropriately substituted biphenyl precursors can lead to the formation of fluorenones, carbazoles, and other fused aromatic systems.

Furthermore, the strategic placement of the methoxy and ester groups can influence the regioselectivity of subsequent reactions, allowing for controlled annulation strategies to build up the polycyclic or heterocyclic core. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions, such as Friedel-Crafts acylation, to form new rings.

The synthesis of heterocyclic compounds can also be envisaged. For example, the biphenyl core can be incorporated into larger heterocyclic frameworks containing nitrogen, oxygen, or sulfur. This can be achieved through multi-step synthetic sequences that involve the modification of the existing functional groups to introduce the necessary heteroatoms, followed by cyclization reactions.

Table 1: Potential Synthetic Transformations of Ethyl 4-(3-methoxyphenyl)benzoate for Polycyclic and Heterocyclic Synthesis

| Starting Material | Potential Transformation | Target System |

| Ethyl 4-(3-methoxyphenyl)benzoate | Nitration, reduction, and cyclization | Carbazole derivatives |

| Ethyl 4-(3-methoxyphenyl)benzoate | Halogenation and subsequent cross-coupling | Extended polycyclic aromatic systems |

| 4-(3-methoxyphenyl)benzoic acid | Intramolecular Friedel-Crafts acylation | Fluorenone derivatives |

| Substituted Ethyl 4-(3-methoxyphenyl)benzoate | Condensation with heteroatomic reagents | Fused heterocyclic systems |

The biphenyl scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. The restricted rotation around the C-C single bond connecting the two phenyl rings can lead to atropisomerism, a form of axial chirality that is highly valuable in creating stereoselective catalysts.

While Ethyl 4-(3-methoxyphenyl)benzoate itself is not chiral, it can serve as a precursor for the synthesis of chiral biphenyl ligands. By introducing bulky substituents at the ortho positions to the inter-ring bond, stable atropisomers can be generated. The methoxy and ester groups can be chemically modified to introduce phosphine, amine, or other coordinating groups that can bind to a metal center.

The electronic properties of the methoxy group (electron-donating) and the ester group (electron-withdrawing) can also be harnessed to fine-tune the electronic environment of the resulting ligand, which in turn can influence the activity and selectivity of the metal catalyst. For example, the synthesis of novel BINOL or BINAP analogues could be explored, starting from Ethyl 4-(3-methoxyphenyl)benzoate.

Potential in Advanced Materials Science Research

The unique combination of a rigid biphenyl core and polar functional groups in Ethyl 4-(3-methoxyphenyl)benzoate suggests its potential utility in the development of advanced organic materials with interesting optical and electronic properties.

Biphenyl derivatives are frequently employed in the design of materials for organic electronics. Their rigid structure provides good thermal stability and charge transport properties, which are crucial for the performance of OLEDs and OSCs.

In the context of OLEDs, the biphenyl core can serve as a part of the emissive layer or as a host material. The methoxy and ester groups can be used to tune the HOMO and LUMO energy levels of the molecule, thereby influencing the emission color and efficiency of the device. Further functionalization of the biphenyl core could lead to the development of novel blue-emitting materials, which are currently a major focus of OLED research.

For OSCs, donor-acceptor type molecules are often used as the active layer. The biphenyl unit in Ethyl 4-(3-methoxyphenyl)benzoate could act as a part of the donor or acceptor segment, depending on the other functionalities attached to it. The methoxy group is an electron-donating group, which could be beneficial for hole transport, while the ester group is electron-withdrawing. This intrinsic donor-acceptor character could be further enhanced through chemical modification to create efficient materials for organic photovoltaics.

Biphenyl esters are a well-established class of liquid crystals. The elongated, rigid structure of the biphenyl core is conducive to the formation of anisotropic liquid crystalline phases (mesophases). The nature and thermal stability of these mesophases are highly dependent on the terminal and lateral substituents on the biphenyl core.

The presence of a methoxy group and an ethyl ester group in Ethyl 4-(3-methoxyphenyl)benzoate suggests that it may exhibit liquid crystalline behavior. The length of the alkoxy chain on similar biphenyl benzoate (B1203000) compounds is known to significantly influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures. It has been observed in related systems that compounds with an ethyl group at the terminus can form a stable nematic phase, whereas those with shorter (methyl) or longer (propyl) chains may not.

Further research into the mesomorphic properties of Ethyl 4-(3-methoxyphenyl)benzoate and its homologues could reveal interesting phase behaviors. The investigation of how the position of the methoxy group (meta in this case) affects the molecular packing and, consequently, the liquid crystalline properties would be a valuable contribution to the field of liquid crystal research.

Table 2: Predicted Mesomorphic Properties of Ethyl 4-(3-methoxyphenyl)benzoate and Analogues

| Compound | Predicted Mesophase | Rationale |

| Ethyl 4-(3-methoxyphenyl)benzoate | Nematic | Elongated biphenyl core with terminal ethyl ester. |

| Methyl 4-(3-methoxyphenyl)benzoate | Potentially non-mesomorphic | Shorter terminal chain may disrupt liquid crystalline order. |

| Propyl 4-(3-methoxyphenyl)benzoate | Potentially nematic or smectic | Longer chain may favor more ordered smectic phases. |

Identification of Research Gaps and Emerging Trends for Future Exploration

While the potential applications of Ethyl 4-(3-methoxyphenyl)benzoate can be inferred from the properties of related compounds, there is a clear lack of specific research on this particular molecule. This presents several opportunities for future investigation.

Research Gaps:

Synthesis and Characterization: A thorough investigation into the synthesis of high-purity Ethyl 4-(3-methoxyphenyl)benzoate and a comprehensive characterization of its physicochemical properties are currently missing from the scientific literature.

Reactivity and Functionalization: Systematic studies on the reactivity of the methoxy and ester groups, as well as the aromatic rings, are needed to establish its utility as a versatile building block.

Experimental Materials Science Studies: There is a complete absence of experimental data on the performance of this compound in OLEDs, OSCs, or as a liquid crystal.

Emerging Trends and Future Exploration:

Sustainable Synthesis: Developing green and efficient synthetic routes to Ethyl 4-(3-methoxyphenyl)benzoate and its derivatives would align with the current trend of sustainable chemistry.

Computational Screening: The use of computational methods, such as Density Functional Theory (DFT), to predict the electronic, optical, and liquid crystalline properties of this compound and its derivatives could guide experimental efforts and accelerate the discovery of new materials.

Functional Materials for Niche Applications: Exploring the potential of this compound in more specialized areas, such as sensors, non-linear optics, or as a component in stimuli-responsive materials, could lead to novel applications.

Perspectives on Sustainable Synthesis and Innovative Application Development

The future trajectory of "Ethyl 4-(3-methoxyphenyl)benzoate" is intrinsically linked to the dual pillars of green chemistry and the exploration of novel applications. The development of sustainable synthetic routes is paramount for its environmentally responsible production, while ongoing research into its unique physicochemical properties will unlock its potential in advanced materials and pharmaceuticals.

Perspectives on Sustainable Synthesis

The chemical industry's shift towards sustainability necessitates the development of greener synthetic methodologies for key chemical intermediates like Ethyl 4-(3-methoxyphenyl)benzoate. Future research is anticipated to focus on several key areas to minimize environmental impact and enhance efficiency.

Catalytic Approaches:

The traditional synthesis of biphenyl compounds often relies on stoichiometric reagents and harsh reaction conditions. Modern catalytic methods, particularly cross-coupling reactions, offer a more sustainable alternative. The Suzuki-Miyaura cross-coupling reaction, which joins an aryl boronic acid with an aryl halide, is a powerful tool for constructing the biphenyl core of Ethyl 4-(3-methoxyphenyl)benzoate. researchgate.netnih.govcolab.wsmdpi.com Future advancements in this area are expected to involve:

Heterogeneous Catalysts: The use of solid-supported catalysts, such as palladium nanoparticles on various supports, facilitates easy separation and recycling, reducing metal contamination in the final product and waste streams. researchgate.net

Aqueous Media: Performing Suzuki-Miyaura reactions in water or aqueous solvent systems eliminates the need for volatile and often toxic organic solvents, aligning with the principles of green chemistry. researchgate.netcolab.ws

Alternative Energy Sources: Microwave and ultrasound irradiation are being explored to accelerate reaction rates and improve energy efficiency in cross-coupling reactions. mdpi.com

Enzymatic Synthesis:

Biocatalysis presents a highly attractive green alternative for ester synthesis. Lipases, for instance, can catalyze esterification reactions under mild conditions with high selectivity, avoiding the need for harsh acidic or basic catalysts. nih.gov The enzymatic synthesis of cinnamic acid derivatives, which share structural similarities with the benzoate portion of the target molecule, has been successfully demonstrated using immobilized lipases like Novozym 435. nih.gov Future research could focus on developing robust and recyclable enzyme systems for the efficient synthesis of Ethyl 4-(3-methoxyphenyl)benzoate.

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes for Ethyl 4-(3-methoxyphenyl)benzoate

| Synthetic Route | Key Features | Potential Advantages | Research Directions |

|---|---|---|---|

| Aqueous Suzuki-Miyaura Coupling | Use of water as a solvent with a recyclable catalyst. researchgate.netcolab.ws | Eliminates volatile organic solvents, catalyst can be reused. | Development of highly active and stable catalysts for aqueous media. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. mdpi.com | Reduced reaction times, potential for improved energy efficiency. | Optimization of reaction conditions for scalability. |

| Enzymatic Esterification | Use of lipases or other enzymes as catalysts. nih.gov | Mild reaction conditions, high selectivity, biodegradable catalyst. | Enzyme immobilization for enhanced stability and reusability. |

Innovative Application Development

The unique molecular architecture of Ethyl 4-(3-methoxyphenyl)benzoate, featuring a biphenyl core with ester and methoxy functionalities, makes it a promising candidate for a range of innovative applications.

Liquid Crystals:

The rigid biphenyl core is a common structural motif in liquid crystalline materials. benthamscience.comgoogle.com The presence and position of substituents on the phenyl rings significantly influence the mesomorphic properties. While some benzoate esters are known to be incompatible with certain cyanobiphenyl nematogens due to the formation of smectic mesophases, others are valuable components in nematic liquid crystal mixtures for display applications. google.com Future research could involve the synthesis and characterization of homologous series of compounds derived from Ethyl 4-(3-methoxyphenyl)benzoate to investigate their liquid crystalline behavior and potential for use in advanced optical and display technologies.

Organic Electronics:

Derivatives of similar aromatic esters and Schiff bases have been investigated for their potential in organic electronics, particularly in the field of non-linear optics (NLO). researchgate.netwikimedia.orgroyalsocietypublishing.orgresearchgate.net The donor-pi-acceptor (D-π-A) structure in such molecules can lead to significant NLO responses, making them suitable for applications in optical switching and data storage. The methoxy group in Ethyl 4-(3-methoxyphenyl)benzoate can act as an electron-donating group, and the ethyl benzoate moiety as an electron-accepting group, suggesting that this compound and its derivatives could be explored for their optoelectronic properties.

Pharmaceutical and Agrochemical Intermediates:

Biphenyl structures are prevalent in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. mdpi.commdpi.comresearchgate.netresearchgate.netgoogle.com Ethyl 4-(3-methoxyphenyl)benzoate can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic or pesticidal activities. Its structural features could be incorporated into novel drug candidates or agrochemicals, with the methoxy and ester groups providing sites for further chemical modification to optimize biological activity.

The potential applications and the corresponding research focus are summarized in Table 2.

Table 2: Potential Innovative Applications of Ethyl 4-(3-methoxyphenyl)benzoate

| Application Area | Key Structural Feature | Future Research Focus |

|---|---|---|

| Liquid Crystals | Rigid biphenyl core. benthamscience.comgoogle.com | Synthesis of derivatives and investigation of their mesomorphic properties. |

| Organic Electronics | Potential donor-pi-acceptor characteristics. researchgate.netwikimedia.orgroyalsocietypublishing.orgresearchgate.net | Evaluation of non-linear optical and other optoelectronic properties. |

| Pharmaceuticals | Biphenyl scaffold as a pharmacophore. mdpi.comresearchgate.netgoogle.com | Use as a scaffold for the synthesis of novel bioactive compounds. |

| Agrochemicals | Biphenyl moiety in pesticide design. | Incorporation into new classes of herbicides, fungicides, or insecticides. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(3-methoxyphenyl)benzoate, and how can purity be validated?

- Methodology :

- Step 1 : Start with ethyl 4-aminobenzoate as a precursor. React with tetramethylthiuram disulfide (DTMT) to introduce a thiocarbamoyl group, followed by deamination to form an isothiocyanate intermediate .

- Step 2 : Functionalize the intermediate via hydrazine hydrate in dioxane to introduce hydrazine-derived substituents .

- Validation : Use thin-layer chromatography (TLC) to monitor reaction progress. Confirm purity via - and -NMR for structural elucidation and IR spectroscopy to identify functional groups (e.g., ester C=O at ~1700 cm) .

Q. How can spectroscopic techniques distinguish Ethyl 4-(3-methoxyphenyl)benzoate from structurally similar esters?

- Methodology :

- NMR : The 3-methoxyphenyl group will show distinct aromatic splitting patterns (e.g., a triplet for the meta-substituted protons) and a singlet for the methoxy (-OCH) group at ~3.8 ppm. The ester ethyl group appears as a quartet (CH) and triplet (CH) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 270 (C _{16}O) and fragmentation patterns indicative of ester cleavage (e.g., loss of –OCHCH) .

Q. What are the primary applications of this compound in material science?

- Applications :

- OLED Development : As a photophysically active moiety, its extended conjugation (due to the 3-methoxyphenyl group) enhances charge transport in organic semiconductors. Solvatochromic studies can evaluate dipole moments for optoelectronic tuning .

- Polymer Chemistry : Acts as a monomer for synthesizing liquid crystals or polymers with tailored thermal stability .

Advanced Research Questions

Q. How do electronic effects of the 3-methoxyphenyl substituent influence reactivity in cross-coupling reactions?

- Methodology :

- Computational Analysis : Use density functional theory (DFT) to map electron density distribution. The methoxy group’s electron-donating nature increases aromatic ring nucleophilicity, favoring Suzuki-Miyaura couplings at the para position relative to the ester .

- Experimental Validation : Compare reaction yields with analogs (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) under identical Pd-catalyzed conditions. Monitor via -NMR to track regioselectivity .

Q. What strategies resolve structural ambiguities in crystallographic studies of derivatives?

- Methodology :

- X-ray Crystallography : Refine structures using SHELXL, which handles high-resolution or twinned data. For disordered moieties (e.g., flexible ethyl ester chains), apply restraints to thermal parameters .

- Complementary Techniques : Pair crystallography with solid-state NMR to validate hydrogen bonding networks or π-stacking interactions involving the methoxyphenyl group .

Q. How can contradictory data on the compound’s stability under acidic conditions be reconciled?

- Methodology :

- Kinetic Studies : Perform pH-dependent degradation assays (e.g., HPLC monitoring) to identify hydrolysis products. The ester group is prone to acid-catalyzed cleavage, but the 3-methoxyphenyl group may sterically hinder hydrolysis compared to para-substituted analogs .

- Computational Modeling : Calculate activation energies for ester hydrolysis pathways using molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.